HG-9-91-01 is a potent pan-inhibitor of salt-inducible kinases, specifically targeting SIK1, SIK2, and SIK3. It exhibits low nanomolar inhibitory concentrations (IC50 values of 0.92 nM for SIK1, 6.6 nM for SIK2, and 9.6 nM for SIK3) and is recognized for its potential therapeutic applications in treating inflammatory and autoimmune diseases through modulation of macrophage activity . This compound also shows inhibitory effects on various protein tyrosine kinases, including Src, Bruton’s tyrosine kinase, fibroblast growth factor receptors, and Ephrin receptors, while sparing other members of the AMP-activated protein kinase family .
HG-9-91-01 is classified as a small-molecule inhibitor belonging to the category of salt-inducible kinase inhibitors. It has been developed through a series of chemical modifications aimed at enhancing its selectivity and potency against the target kinases. The compound is sourced from various chemical suppliers and has been utilized in multiple research studies to explore its biological effects and therapeutic potential .
The synthesis of HG-9-91-01 involves several key steps that typically include:
The molecular structure of HG-9-91-01 can be described by its chemical formula and specific structural features:
Detailed structural data can be obtained through techniques such as X-ray crystallography or NMR spectroscopy when available .
HG-9-91-01 undergoes specific chemical reactions that are critical for its function as an inhibitor:
These reactions are fundamental to understanding how HG-9-91-01 exerts its pharmacological effects .
The mechanism of action of HG-9-91-01 primarily involves:
HG-9-91-01 exhibits several notable physical and chemical properties:
These properties are critical for practical applications in laboratory settings .
HG-9-91-01 has several scientific applications:
HG-9-91-01 emerged from systematic optimization of a diamino-pyrimidine urea scaffold to enhance SIK binding affinity and cellular activity. Initial analogs exhibited poor pharmacokinetic properties, including extensive serum protein binding (>99%) and rapid hepatic metabolism (mouse liver microsomal t₁/₂ = 11 min). Structural modifications replaced the pseudo-bicyclic core with a pyrimidopyrimidinone system, improving microsomal stability. Further optimization introduced a 3-methoxypyridine group and methyl ether substitutions, culminating in HG-9-91-01’s distinctive structure featuring a 1-methylpiperidine terminus. This design yielded a compound with balanced potency, solubility (428 µM in PBS), and unbound plasma fraction (6%) [1] [6].
HG-9-91-01 demonstrates nanomolar inhibition against all SIK isoforms:
Table 1: Inhibitory Potency of HG-9-91-01 Against SIK Isoforms
Isoform | IC₅₀ (nM) | Assay Type |
---|---|---|
SIK1 | 0.92 | In vitro kinase assay |
SIK2 | 6.6 | In vitro kinase assay |
SIK3 | 9.6 | In vitro kinase assay |
Functional validation confirmed dose-dependent potentiation of interleukin-10 (IL-10) production (EC₅₀ = 220 nM) in lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells. This immunomodulatory effect aligned with SIK inhibition phenotypes observed with prostaglandin E2 treatment, establishing HG-9-91-01 as a functional probe of SIK biology [1] [5].
HG-9-91-01 belongs to the ATP-competitive kinase inhibitor class, targeting the conserved kinase domain through a dual-anchor binding mechanism. Its 4,6-diaminopyrimidine core mimics purine interactions, forming hydrogen bonds with hinge residue Ala145 in SIK3. The compound’s extended structure occupies both the ATP-binding pocket and an adjacent hydrophobic region, stabilized by van der Waals interactions with gatekeeper residue Thr142 and catalytic lysine (Lys95). This binding mode was confirmed through co-crystallography studies (PDB: 8R4V) [7] [9].
Compared to later-generation inhibitors like YKL-05-099, HG-9-91-01 exhibits broader off-target activity against tyrosine kinases, including:
Table 2: Selectivity Profile of HG-9-91-01
Kinase Target | Inhibition | Potency Endpoint |
---|---|---|
SIK1-3 | Potent | IC₅₀ < 10 nM |
NUAK2 | Moderate | IC₅₀ = 145 nM |
AMPK family kinases | Negligible | >4,500 nM |
Src-family kinases | Significant | IC₅₀ < 100 nM |
This limited selectivity necessitates appropriate controls in cellular studies, including rescue experiments with kinase-dead SIK mutants or orthogonal validation using structurally distinct inhibitors [6] [9]. Functionally, HG-9-91-01 is classified as a pan-SIK inhibitor due to equipotent inhibition across isoforms, contrasting with newer compounds like GLPG3970 (SIK2/SIK3-selective) [10].
SIKs (SIK1, SIK2, SIK3) are serine/threonine kinases within the AMPK-related kinase family, functioning as critical signaling hubs that integrate metabolic and immunological cues. They regulate transcription through phosphorylation of CREB-regulated transcriptional coactivators (CRTCs) and class IIa histone deacetylases (HDAC4/5/7), sequestering them in the cytoplasm via 14-3-3 protein binding. SIK inhibition triggers nuclear translocation of these effectors, reprogramming gene expression to modulate inflammation, metabolism, and cell survival [1] [8].
HG-9-91-01 has been instrumental in elucidating SIK roles in key pathological contexts:
Table 3: Research Applications of HG-9-91-01
Therapeutic Area | Mechanistic Insight | Cellular/Animal Model |
---|---|---|
Inflammatory Disease | CRTC3-dependent IL-10 induction | LPS-stimulated BMDCs |
Ovarian Cancer | SIK2-mediated lipid metabolism reprogramming | Adipocyte-rich metastatic niche |
Acute Glaucoma | RIPK3/PANoptosis inhibition | Retinal ischemia-reperfusion injury |
Metabolic Signaling | HDAC5 Ser259 dephosphorylation | High-fat diet mouse model |
These multifaceted applications underscore HG-9-91-01’s value as a probe for deconvoluting SIK biology across physiological systems. Its use in artificial intelligence-guided drug discovery further demonstrates utility beyond initial design objectives [4] [10].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: